(2E)-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE is a complex organic compound that features a benzothiazole core, a phenylprop-2-enamide moiety, and a tert-butylphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, (2E)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (2E)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE
- (2E)-N-(2-{[(4-ETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE
- (2E)-N-(2-{[(4-ISOPROPYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE
Uniqueness
The uniqueness of (2E)-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE lies in its tert-butylphenylmethylsulfanyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H26N2OS2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(E)-N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C27H26N2OS2/c1-27(2,3)21-12-9-20(10-13-21)18-31-26-29-23-15-14-22(17-24(23)32-26)28-25(30)16-11-19-7-5-4-6-8-19/h4-17H,18H2,1-3H3,(H,28,30)/b16-11+ |
InChI Key |
PZEWQPTYPYRFIM-LFIBNONCSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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